molecular formula C6H6N2O3 B1300889 Methyl 2-hydroxy-3-pyrazinecarboxylate CAS No. 27825-20-3

Methyl 2-hydroxy-3-pyrazinecarboxylate

Cat. No. B1300889
CAS RN: 27825-20-3
M. Wt: 154.12 g/mol
InChI Key: YVUBNSIFWJGXBQ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-pyrazinecarboxylate is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The compound of interest is a methyl ester with a hydroxy group and a carboxylate group attached to the pyrazine ring. Although the provided papers do not directly discuss Methyl 2-hydroxy-3-pyrazinecarboxylate, they do provide insights into the synthesis, molecular structure, chemical reactions, and properties of related pyrazine derivatives.

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. For instance, a regioselective synthesis approach was used to create methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate by condensing 1,1-diethoxyacetophenone with 2,3-diamino-3-phenylthioacrylonitrile . Another method involved a one-pot reaction of phenyl hydrazine with dimethyl acetylene dicarboxylate to produce Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . These methods highlight the versatility in synthesizing pyrazine derivatives, which could be applied to the synthesis of Methyl 2-hydroxy-3-pyrazinecarboxylate.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was determined using single-crystal X-ray diffraction, and the structure was further analyzed using Hirshfeld surface analysis . Similarly, the molecular structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate was elucidated and crystallized in the monoclinic space group . These analyses provide a detailed understanding of the molecular geometry and intermolecular interactions within pyrazine derivatives.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, leading to the formation of novel compounds. For instance, reactions with hydrazine derivatives can yield new pyrazole-type compounds , while reactions with heterocyclic hydroxy compounds can produce fused pyranones . The reactivity of these compounds is influenced by the functional groups present on the pyrazine ring, which can be exploited to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity and solubility. The antitumor potential of some methyl pyrazinecarboxylates was evaluated, showing selective activity against certain human tumor cell lines without significant toxicity to non-tumor cells . This suggests that the functional groups on the pyrazine ring can significantly impact the biological activity of these compounds.

Scientific Research Applications

Coordination Chemistry and Ligand Behavior

Methyl 2-hydroxy-3-pyrazinecarboxylate, like its pyrazine derivatives, exhibits interesting properties when forming complexes with metals. Research on oxovanadium(IV) complexes with pyrazinecarboxylic acids, including similar derivatives, has provided insights into the coordinating behavior of these ligands. These studies reveal the formation of mono(chelated), bis(chelated), and dinuclear species, indicating the versatility of pyrazinecarboxylates as ligands in coordination chemistry. This research also delves into the isomerism and stability of these complexes in both aqueous solutions and solid states, contributing significantly to our understanding of ligand-metal interactions (Garribba, Micera, Lodyga-Chruscinska, & Sanna, 2006).

Synthesis and Reactivity

The reactivity and synthetic utility of methyl 3-amino-2-pyrazinecarboxylates have been explored in various studies. One such investigation highlights the homolytic acylation under standard Minisci conditions, achieving selective monoacylation of pyrazines. This work sheds light on the selective functionalization of pyrazinecarboxylates, demonstrating their potential in organic synthesis (Ried & Russ, 1991).

Photophysical and Magnetic Properties

The photoluminescent properties and magnetic behavior of lanthanide(III) organic frameworks derived from pyrazinecarboxylates have been investigated, showcasing the potential of these compounds in materials science. These frameworks exhibit interesting photophysical characteristics, including sensitized photoluminescence, and display slow magnetic relaxation, indicating their utility in photonic and magnetic applications (Marinho et al., 2017).

Biochemical Synthesis and Activity

Pyrazinecarboxylate derivatives have been synthesized and tested for activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in medicinal chemistry. The synthesis and evaluation of L-serinyl ester and amino derivatives of pyrazinoic acid, for instance, demonstrate the role of pyrazinecarboxylates in developing therapeutic agents against tuberculosis (Pinheiro et al., 2007).

Safety And Hazards

When handling Methyl 2-hydroxy-3-pyrazinecarboxylate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

methyl 2-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUBNSIFWJGXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363833
Record name Methyl 2-hydroxy-3-pyrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-3-pyrazinecarboxylate

CAS RN

27825-20-3
Record name Methyl 2-hydroxy-3-pyrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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